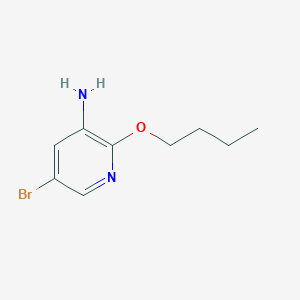

5-Bromo-2-butoxypyridin-3-amine

Description

5-Bromo-2-butoxypyridin-3-amine is an organic compound with the molecular formula C9H13BrN2O It is a derivative of pyridine, a six-membered aromatic ring containing one nitrogen atom

Propriétés

Formule moléculaire |

C9H13BrN2O |

|---|---|

Poids moléculaire |

245.12 g/mol |

Nom IUPAC |

5-bromo-2-butoxypyridin-3-amine |

InChI |

InChI=1S/C9H13BrN2O/c1-2-3-4-13-9-8(11)5-7(10)6-12-9/h5-6H,2-4,11H2,1H3 |

Clé InChI |

JZAGHUAXSBNERV-UHFFFAOYSA-N |

SMILES canonique |

CCCCOC1=C(C=C(C=N1)Br)N |

Origine du produit |

United States |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-butoxypyridin-3-amine typically involves the bromination of 2-butoxypyridin-3-amine. One common method is the palladium-catalyzed Suzuki cross-coupling reaction, where 5-bromo-2-methylpyridin-3-amine is reacted with arylboronic acids . This reaction is carried out under mild conditions, making it suitable for large-scale production.

Industrial Production Methods

Industrial production of 5-Bromo-2-butoxypyridin-3-amine can be achieved through scalable processes involving bromination and subsequent amination reactions. The use of readily available starting materials and efficient catalytic systems ensures high yields and cost-effectiveness .

Analyse Des Réactions Chimiques

Types of Reactions

5-Bromo-2-butoxypyridin-3-amine undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Coupling Reactions: It participates in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with arylboronic acids.

Common Reagents and Conditions

Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.

Arylboronic Acids: Reactants in coupling reactions.

Bases: Such as potassium carbonate, used to facilitate the reactions.

Major Products

The major products formed from these reactions include various substituted pyridine derivatives, which can be further utilized in the synthesis of more complex molecules .

Applications De Recherche Scientifique

5-Bromo-2-butoxypyridin-3-amine has several scientific research applications:

Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds.

Organic Synthesis: Serves as a building block for the construction of more complex organic molecules.

Material Science: Utilized in the development of novel materials with specific properties.

Mécanisme D'action

The mechanism of action of 5-Bromo-2-butoxypyridin-3-amine involves its participation in various chemical reactions, primarily through the formation of carbon-carbon and carbon-nitrogen bonds. The molecular targets and pathways depend on the specific reactions and applications it is used for .

Comparaison Avec Des Composés Similaires

Similar Compounds

5-Bromo-2-methoxypyridin-3-amine: Similar in structure but with a methoxy group instead of a butoxy group.

5-Bromo-2-methylpyridin-3-amine: Contains a methyl group instead of a butoxy group.

Uniqueness

5-Bromo-2-butoxypyridin-3-amine is unique due to its butoxy substituent, which imparts different chemical and physical properties compared to its analogs. This uniqueness makes it valuable for specific applications in organic synthesis and material science .

Activité Biologique

5-Bromo-2-butoxypyridin-3-amine is a pyridine derivative that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This compound features a bromine atom at the fifth position and a butoxy group at the second position of the pyridine ring, with an amino group at the third position. The unique structural characteristics of this compound may contribute to its interactions with various biological targets, making it a candidate for further pharmacological investigations.

Chemical Structure and Properties

The molecular formula of 5-Bromo-2-butoxypyridin-3-amine is , and it has a molecular weight of approximately 215.1 g/mol. The presence of both bromine and butoxy groups suggests that the compound may exhibit diverse chemical properties, influencing its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 215.1 g/mol |

| Structural Features | Bromine, Butoxy |

Antimicrobial Properties

Preliminary studies indicate that 5-Bromo-2-butoxypyridin-3-amine may exhibit antimicrobial properties . The mechanism is likely related to its ability to disrupt bacterial cell membranes or inhibit specific enzymes critical for bacterial survival. Further research is needed to quantify its efficacy against various pathogens.

Anticancer Potential

Research has also suggested that this compound may possess anticancer properties . It is hypothesized that 5-Bromo-2-butoxypyridin-3-amine could interact with key signaling pathways involved in cell proliferation and apoptosis. For instance, studies on related compounds have shown that modifications in the pyridine structure can enhance their ability to inhibit cancer cell growth by targeting the PI3K/mTOR signaling pathway, which plays a crucial role in tumorigenesis .

The biological activity of 5-Bromo-2-butoxypyridin-3-amine is thought to stem from its interactions with specific biological targets, including enzymes and receptors. The butoxy group may enhance binding affinity due to steric effects and electronic properties, potentially leading to improved therapeutic outcomes.

Case Studies

- Study on Antimicrobial Activity : A comparative analysis was conducted on various pyridine derivatives, revealing that those with halogen substitutions exhibited enhanced antimicrobial activity against Gram-positive bacteria. The study highlighted the importance of substituent effects on biological activity.

- Cancer Cell Line Evaluation : In vitro assays using cancer cell lines demonstrated that derivatives similar to 5-Bromo-2-butoxypyridin-3-amine could induce apoptosis and inhibit cell proliferation through modulation of the PI3K/AKT signaling pathway .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.